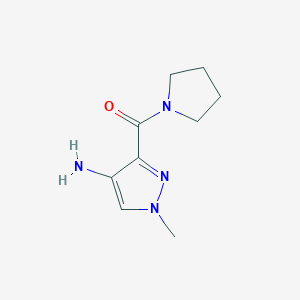

![molecular formula C19H21NO5S B2726889 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide CAS No. 923499-11-0](/img/structure/B2726889.png)

4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

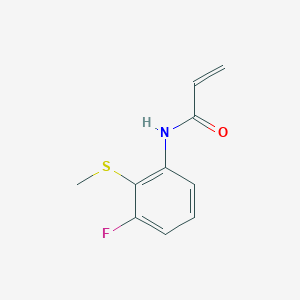

The compound “4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a butanamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .

Molecular Structure Analysis

The molecular structure of this compound would likely be largely planar due to the presence of the benzyl and dioxin rings . The exact geometry would depend on the specific arrangement of these groups and the presence of any substituents.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the benzylsulfonyl group might undergo reactions with nucleophiles, and the butanamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Biological Screening

- A study focused on synthesizing a series of ethylated sulfonamides incorporating 1,4-benzodioxane moiety, including derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides. These compounds were tested against various enzymes and bacterial strains, showing good inhibitory activity against lipoxygenase and moderate against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Some derivatives exhibited good antibacterial properties (Irshad et al., 2016).

Antibacterial Agents

- Research was conducted to investigate the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

- Another study synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker against acetylcholinesterase. Molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Chemical Synthesis Techniques

- A facile copper-catalyzed aminosulfonylation method was developed for O-homoallyl benzimidates with sodium sulfinates, yielding bioactive 1,3-oxazines. This method is noted for its cheap catalyst and simple operation (Dong et al., 2021).

Biological Evaluation and Molecular Docking

- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were synthesized and evaluated for their activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Some compounds demonstrated promising activity against lipoxygenase and moderate activity against other enzymes. They also showed antimicrobial and hemolytic activities (Irshad et al., 2019).

Angiotensin II Antagonism

- Triazolinone biphenylsulfonamide derivatives were investigated as angiotensin II antagonists. They exhibited high affinity for the AT1 receptor subtype and increased AT2 binding, showing efficacy in animal models (Ashton et al., 1994).

作用機序

Target of Action

It is generally related to compounds useful as immunomodulators .

Mode of Action

It is suggested that it may interact with its targets to modulate the immune response .

Biochemical Pathways

Given its potential role as an immunomodulator, it may influence pathways related to immune response .

Result of Action

As a potential immunomodulator, it may influence immune cell function and response .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-19(20-16-8-9-17-18(13-16)25-11-10-24-17)7-4-12-26(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZPVAFKPRSIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2726808.png)

![1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2726815.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2726819.png)

![1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2726820.png)

![2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B2726821.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2726825.png)

![N-(3-fluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2726826.png)

![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)